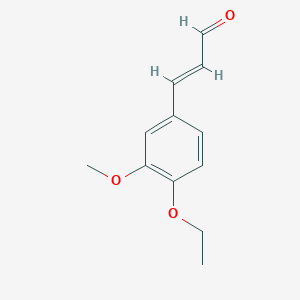
ethyl (2Z)-2-chloro-2-(2-phenylhydrazin-1-ylidene)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for “ethyl (2Z)-2-(phenylhydrazono)propanoate” is InChI=1S/C11H14N2O2/c1-3-15-11(14)9(2)12-13-10-7-5-4-6-8-10/h4-8,13H,3H2,1-2H3/b12-9- . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.
Physical And Chemical Properties Analysis
The physical and chemical properties of “ethyl (2Z)-2-(phenylhydrazono)propanoate” include a molecular weight of 206.24 g/mol, a topological polar surface area of 50.7 Ų, and a complexity of 233 . It also has a rotatable bond count of 5 .
Safety and Hazards
The safety information for “ethyl N-[(2Z)-3-oxo-2-(2-phenylhydrazin-1-ylidene)butanoyl]carbamate”, a similar compound, includes hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl (2Z)-2-chloro-2-(2-phenylhydrazin-1-ylidene)acetate involves the reaction of ethyl chloroacetate with phenylhydrazine followed by the addition of sodium ethoxide and chloroform. The resulting product is then treated with acetic anhydride and sodium acetate to yield the final compound.", "Starting Materials": [ "Ethyl chloroacetate", "Phenylhydrazine", "Sodium ethoxide", "Chloroform", "Acetic anhydride", "Sodium acetate" ], "Reaction": [ "Step 1: Ethyl chloroacetate is reacted with phenylhydrazine in the presence of sodium ethoxide to yield ethyl 2-phenylhydrazine-2-oxoacetate.", "Step 2: Chloroform is added to the reaction mixture and the resulting product is stirred at room temperature for several hours to yield ethyl (2Z)-2-chloro-2-(2-phenylhydrazin-1-ylidene)acetate.", "Step 3: The product from step 2 is then treated with acetic anhydride and sodium acetate to yield the final compound, ethyl (2Z)-2-chloro-2-(2-phenylhydrazin-1-ylidene)acetate." ] } | |
Numéro CAS |
1105636-26-7 |
Formule moléculaire |
C10H11ClN2O2 |
Poids moléculaire |
226.7 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



